Comparative Antitubercular Activity of 3-Isoxazolecarboxylic Acid Esters Against Drug-Resistant Mtb
Derivatives of 3-isoxazolecarboxylic acid esters demonstrate submicromolar in vitro activity against replicating Mycobacterium tuberculosis (Mtb), comparable to first-line drugs like isoniazid, rifampin, and streptomycin. Critically, selected compounds retain full activity against Mtb strains resistant to these same first-line drugs, a significant advantage over existing therapies [1].
| Evidence Dimension | Antimicrobial Activity (MIC) |
|---|---|
| Target Compound Data | Submicromolar MIC (comparable to first-line drugs) |
| Comparator Or Baseline | Isoniazid, Rifampin, Streptomycin (first-line anti-TB drugs) |
| Quantified Difference | Comparable activity; retains activity against drug-resistant strains where comparators fail |
| Conditions | In vitro assay against replicating and drug-resistant Mtb strains |
Why This Matters
This establishes 3-isoxazolecarboxylic acid as a key starting material for developing next-generation anti-TB agents that are effective against drug-resistant strains, a critical unmet medical need.
- [1] Lilienkampf, A. et al. Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis. Curr. Top. Med. Chem. 2012, 12, 735-752. View Source
